[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-bromo-2,5-dimethylphenoxy)acetate
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Overview
Description
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-bromo-2,5-dimethylphenoxy)acetate is a complex organic compound with a unique structure that combines a pyridine ring, a bromo-dimethylphenoxy group, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-bromo-2,5-dimethylphenoxy)acetate typically involves multiple steps, starting with the preparation of the pyridine derivative and the bromo-dimethylphenoxy acetate. The key steps include:
Preparation of Pyridine Derivative: The pyridine derivative can be synthesized by reacting 4-aminopyridine with formaldehyde under controlled conditions to form the intermediate [(Z)-[amino(pyridin-4-yl)methylidene]amino].
Preparation of Bromo-Dimethylphenoxy Acetate: This involves the reaction of 4-bromo-2,5-dimethylphenol with chloroacetic acid in the presence of a base to form the ester.
Coupling Reaction: The final step involves coupling the pyridine derivative with the bromo-dimethylphenoxy acetate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-bromo-2,5-dimethylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-bromo-2,5-dimethylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-bromo-2,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-bromo-2,5-dimethylphenoxy)acetate can be compared with similar compounds such as:
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate: Similar structure but with a different substitution pattern on the phenoxy group.
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-chloro-2,5-dimethylphenoxy)acetate: Similar structure but with a chloro group instead of a bromo group.
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-bromo-2,5-dimethylphenoxy)propionate: Similar structure but with a propionate group instead of an acetate group.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-bromo-2,5-dimethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3/c1-10-8-14(11(2)7-13(10)17)22-9-15(21)23-20-16(18)12-3-5-19-6-4-12/h3-8H,9H2,1-2H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNZSDRADSAPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCC(=O)ON=C(C2=CC=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1Br)C)OCC(=O)O/N=C(/C2=CC=NC=C2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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